molecular formula C10H6ClNO2 B1366947 6-Chloroquinoline-2-carboxylic acid CAS No. 59394-30-8

6-Chloroquinoline-2-carboxylic acid

Cat. No.: B1366947
CAS No.: 59394-30-8
M. Wt: 207.61 g/mol
InChI Key: UKMWQYNJAVNCOZ-UHFFFAOYSA-N
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Description

6-Chloroquinoline-2-carboxylic acid: is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new drugs . The compound this compound has a molecular formula of C10H6ClNO2 and is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

6-Chloroquinoline-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between this compound and these enzymes is often characterized by the formation of stable enzyme-inhibitor complexes, which can lead to a decrease in enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, it has been observed to alter gene expression profiles, resulting in changes in the production of key proteins involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can disrupt normal cell signaling and lead to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites. For example, this compound can undergo oxidation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be easily excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of this compound and its metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, which regulate its intracellular concentration . Additionally, binding proteins can facilitate the distribution of this compound to various cellular compartments, influencing its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize to the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . The precise localization of this compound within cells can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-chloroquinoline with carbon dioxide in the presence of a base. Another method includes the oxidation of 6-chloroquinoline-2-carbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloroquinoline-2-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studying its interactions with biological molecules and its potential as a bioactive compound.

    Medicine: Investigating its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of dyes, catalysts, and materials.

Comparison with Similar Compounds

  • Quinoline-2-carboxylic acid
  • 6-Methylquinoline-2-carboxylic acid
  • 6-Bromoquinoline-2-carboxylic acid

Comparison: 6-Chloroquinoline-2-carboxylic acid is unique due to the presence of the chloro group at the 6-position, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

6-chloroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMWQYNJAVNCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50489164
Record name 6-Chloroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59394-30-8
Record name 6-Chloroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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